molecular formula C19H21N5O3 B2557324 N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide CAS No. 1003964-67-7

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2557324
CAS RN: 1003964-67-7
M. Wt: 367.409
InChI Key: AWIGWWGOQHDLEZ-UHFFFAOYSA-N
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Description

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Research has shown that derivatives of pyrimidine, such as those including N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide, possess notable anticancer properties. For instance, a study by Al-Sanea et al. (2020) on certain acetamide derivatives demonstrated appreciable cancer cell growth inhibition against eight cancer cell lines, indicating the compound's potential as an anticancer agent (Al-Sanea et al., 2020).

Coordination Complexes and Antioxidant Activity

The formation of coordination complexes with metals like Co(II) and Cu(II) using pyrazole-acetamide derivatives has been investigated. These complexes exhibit significant antioxidant activity, as reported in a study by Chkirate et al. (2019) (Chkirate et al., 2019).

Radiosynthesis and Imaging Applications

Compounds within this chemical family have been used in the radiosynthesis of selective radioligands, such as [18F]PBR111, for imaging applications like positron emission tomography (PET), as described by Dollé et al. (2008) (Dollé et al., 2008).

Synthesis and Chemical Reactivity

The chemical behavior and synthesis of N-pyrimidinylacetamide derivatives have been extensively studied. For example, Farouk et al. (2021) explored the synthesis and chemical reactivity of novel 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (Farouk et al., 2021).

Anticonvulsant Agent Analysis

In the pharmaceutical field, such compounds have been analyzed for their potential as active ingredients in anticonvulsant drugs. Severina et al. (2021) developed and validated an HPLC method for determining related substances in an anticonvulsant agent containing a similar pyrimidine derivative (Severina et al., 2021).

properties

IUPAC Name

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-4-14-11-18(26)22-19(20-14)24-16(9-12(2)23-24)21-17(25)10-13-5-7-15(27-3)8-6-13/h5-9,11H,4,10H2,1-3H3,(H,21,25)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIGWWGOQHDLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.